molecular formula C6H9N3OS B015046 6-Amino-4-methoxy-2-methylthiouracil CAS No. 3289-53-0

6-Amino-4-methoxy-2-methylthiouracil

Cat. No.: B015046
CAS No.: 3289-53-0
M. Wt: 171.22 g/mol
InChI Key: FBAYMIJHPUCRMU-UHFFFAOYSA-N
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Description

6-Amino-4-methoxy-2-methylthiouracil is a heterocyclic compound belonging to the pyrimidine family. It is characterized by the presence of an amino group at the 6th position, a methoxy group at the 4th position, and a methylthio group at the 2nd position of the pyrimidine ring. This compound has a molecular formula of C6H9N3OS and a molecular weight of 171.22 g/mol .

Scientific Research Applications

6-Amino-4-methoxy-2-methylthiouracil has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-methoxy-2-methylthiouracil typically involves the reaction of thiourea with ethyl cyanoacetate in the presence of sodium ethoxide, followed by cyclization and subsequent methylation and methoxylation steps . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Key raw materials include thiourea, ethyl cyanoacetate, and appropriate methylating and methoxylating agents .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-methoxy-2-methylthiouracil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-Amino-4-methoxy-2-methylthiouracil involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulating the enzyme’s conformation. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2-methylthiouracil: Lacks the methoxy group at the 4th position.

    4-Methoxy-2-methylthiouracil: Lacks the amino group at the 6th position.

    2-Methylthiouracil: Lacks both the amino and methoxy groups.

Uniqueness

6-Amino-4-methoxy-2-methylthiouracil is unique due to the presence of all three functional groups (amino, methoxy, and methylthio) on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-methoxy-2-methylsulfanylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAYMIJHPUCRMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399550
Record name 6-Methoxy-2-(methylsulfanyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3289-53-0
Record name 6-Methoxy-2-(methylsulfanyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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